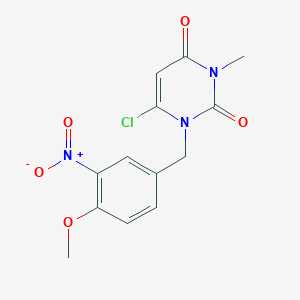
Pyrimidine-2,4(1H,3H)-dione, 6-chloro-1-(3-methoxy-4-nitrobenzyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-[(4-methoxy-3-nitrophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a chloro group, a methoxy group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-[(4-methoxy-3-nitrophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, including the formation of the tetrahydropyrimidine ring and the introduction of the chloro, methoxy, and nitrophenyl groups. Common reagents used in these reactions include chloroform, methanol, and nitric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1-[(4-methoxy-3-nitrophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.
Substitution: Halogen substitution reactions can replace the chloro group with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines from nitro groups.
Aplicaciones Científicas De Investigación
6-Chloro-1-[(4-methoxy-3-nitrophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-1-[(4-methoxy-3-nitrophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine Derivatives: Compounds with similar structures, such as other tetrahydropyrimidine derivatives, share some chemical properties and biological activities.
Nitrophenyl Compounds: Compounds containing nitrophenyl groups may exhibit similar reactivity and biological effects.
Uniqueness
6-Chloro-1-[(4-methoxy-3-nitrophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C13H12ClN3O5 |
|---|---|
Peso molecular |
325.70 g/mol |
Nombre IUPAC |
6-chloro-1-[(4-methoxy-3-nitrophenyl)methyl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12ClN3O5/c1-15-12(18)6-11(14)16(13(15)19)7-8-3-4-10(22-2)9(5-8)17(20)21/h3-6H,7H2,1-2H3 |
Clave InChI |
NZGCINDVMNZPBB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















